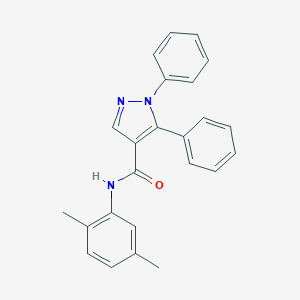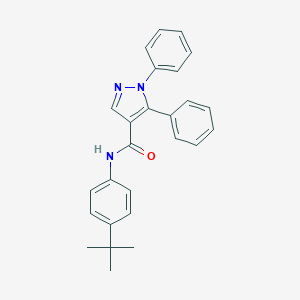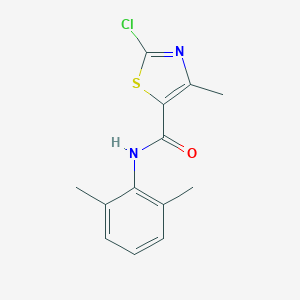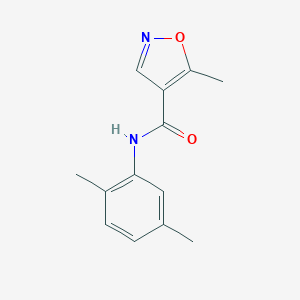
N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DMI, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic effects. DMI is a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4), which plays a crucial role in the regulation of intracellular signaling pathways.
作用機序
DMI is a selective N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide inhibitor, which means it specifically targets the N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide enzyme and prevents it from breaking down cAMP. By inhibiting N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide, DMI increases the levels of cAMP in the brain, which can lead to increased neurotransmitter release and synaptic plasticity. DMI also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMI has been shown to have a variety of biochemical and physiological effects in the brain, including increased levels of cAMP, increased neurotransmitter release, and increased synaptic plasticity. DMI has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurological disorders.
実験室実験の利点と制限
One advantage of using DMI in lab experiments is its specificity for the N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide enzyme, which allows for targeted manipulation of intracellular signaling pathways. However, DMI also has limitations, including its potential for off-target effects and the need for careful attention to reaction conditions and purification methods to ensure the purity of the final product.
将来の方向性
Future research on DMI could focus on its potential therapeutic effects in specific neurological disorders, including depression, anxiety, and cognitive impairment. Additionally, further studies could investigate the potential for combination therapy with other drugs to enhance the therapeutic effects of DMI. Finally, future research could also focus on the development of new synthesis methods for DMI that are more efficient and cost-effective.
In conclusion, DMI is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic effects. DMI is a selective N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide inhibitor that has been shown to have anti-inflammatory effects and increase the levels of cAMP in the brain. While DMI has advantages for targeted manipulation of intracellular signaling pathways, it also has limitations that require careful attention to reaction conditions and purification methods. Future research on DMI could focus on its potential therapeutic effects in specific neurological disorders, combination therapy, and new synthesis methods.
合成法
DMI can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 5-methylisoxazole-4-carboxylic acid or the reaction of 2,5-dimethylphenyl isocyanate with 5-methyl-4-isoxazolecarboxamide. The synthesis of DMI requires careful attention to reaction conditions and purification methods to ensure the purity of the final product.
科学的研究の応用
DMI has been extensively studied for its potential therapeutic effects in various neurological disorders, including depression, anxiety, and cognitive impairment. DMI has been shown to increase the levels of cyclic AMP (cAMP) in the brain, which is involved in the regulation of neurotransmitter release and synaptic plasticity. DMI has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurological disorders.
特性
製品名 |
N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-9(2)12(6-8)15-13(16)11-7-14-17-10(11)3/h4-7H,1-3H3,(H,15,16) |
InChIキー |
WFBFWKCJPPEAOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2)C |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287344.png)
![Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287345.png)
![Methyl 4-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287346.png)
![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)
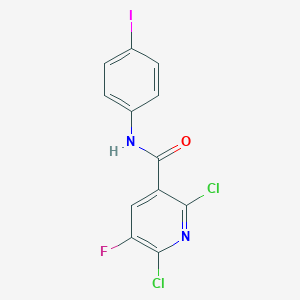
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)
